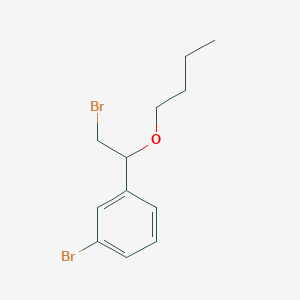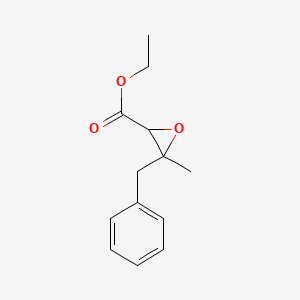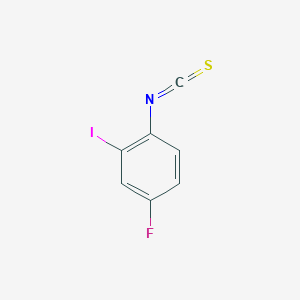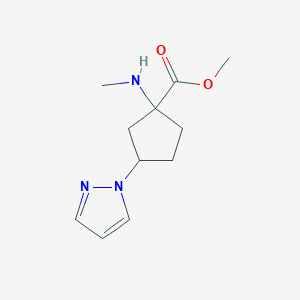![molecular formula C7H12O B13482477 3-Ethylbicyclo[1.1.1]pentan-1-ol](/img/structure/B13482477.png)
3-Ethylbicyclo[1.1.1]pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylbicyclo[1.1.1]pentan-1-ol is an organic compound belonging to the bicyclic bridged compounds family. It is characterized by a unique structure consisting of a bicyclo[1.1.1]pentane core with an ethyl group and a hydroxyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylbicyclo[1.1.1]pentan-1-ol typically involves the construction of the bicyclo[1.1.1]pentane framework followed by functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, which forms the bicyclo[1.1.1]pentane core. Another approach is the radical or nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the synthetic routes mentioned above. These methods would need to ensure high yield and purity, as well as cost-effectiveness for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Ethylbicyclo[1.1.1]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl or hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups to the bicyclo[1.1.1]pentane core .
Scientific Research Applications
3-Ethylbicyclo[1.1.1]pentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 3-Ethylbicyclo[1.1.1]pentan-1-ol involves its interaction with molecular targets and pathways. Its unique structure allows it to act as a bioisostere, replacing other functional groups in drug molecules to improve their properties. The compound can enhance the three-dimensional character and saturation of molecules, increasing their solubility, potency, and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, used as a bioisostere for phenyl rings.
[1.1.1]Propellane: Another bicyclic compound used in organic synthesis and materials science.
Cubanes: Compounds with a cubic structure, used in materials science and medicinal chemistry.
Uniqueness
3-Ethylbicyclo[1.1.1]pentan-1-ol is unique due to its specific functional groups (ethyl and hydroxyl) attached to the bicyclo[1.1.1]pentane core. This combination of features makes it a versatile compound with applications in various fields, from drug discovery to materials science .
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
3-ethylbicyclo[1.1.1]pentan-1-ol |
InChI |
InChI=1S/C7H12O/c1-2-6-3-7(8,4-6)5-6/h8H,2-5H2,1H3 |
InChI Key |
WGUXBDPUMXVCDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC(C1)(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl (1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octan-6-yl)carbamate](/img/structure/B13482424.png)


![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]phenyl}-2-phenylethene-1-sulfonamide](/img/structure/B13482431.png)


![1-[1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B13482460.png)
![2-[5-(3-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13482468.png)


![1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride](/img/structure/B13482488.png)
